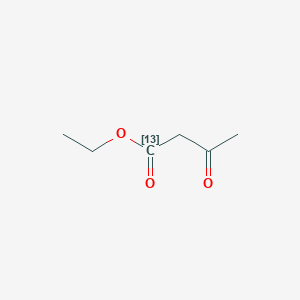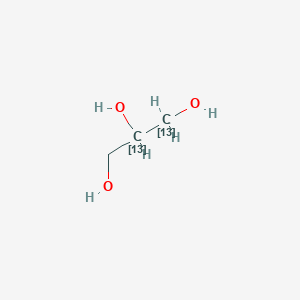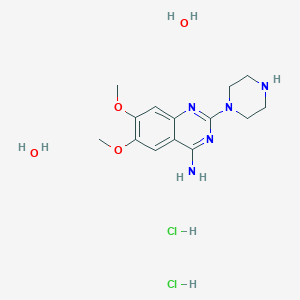
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Dihydrochloride Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin Related Compound A involves the reaction of 6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction typically occurs in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of Terazosin Related Compound A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet USP standards .
Analyse Des Réactions Chimiques
Types of Reactions: Terazosin Related Compound A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides
Major Products: The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in pharmaceutical research and development .
Applications De Recherche Scientifique
Terazosin Related Compound A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in biological studies to investigate the effects of terazosin and its related compounds on biological systems.
Medicine: Utilized in pharmaceutical research to develop and test new drugs targeting alpha-1 adrenergic receptors.
Industry: Applied in quality control processes to ensure the purity and potency of terazosin-related pharmaceutical products
Mécanisme D'action
The mechanism of action of Terazosin Related Compound A involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, the compound inhibits the action of norepinephrine, leading to the relaxation of smooth muscle in blood vessels. This results in vasodilation and a subsequent decrease in blood pressure .
Comparaison Avec Des Composés Similaires
Terazosin Hydrochloride: A closely related compound used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar pharmacological effects.
Prazosin: A compound with a similar mechanism of action, used primarily for hypertension and post-traumatic stress disorder
Uniqueness: Terazosin Related Compound A is unique in its specific structure and its use as a reference standard for analytical testing. Its precise chemical composition and high purity make it an essential tool for ensuring the quality and consistency of terazosin-related products .
Propriétés
Formule moléculaire |
C14H25Cl2N5O4 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C14H19N5O2.2ClH.2H2O/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H;2*1H2 |
Clé InChI |
OQXJQJHKFIRPCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.O.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
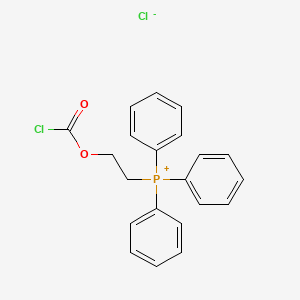
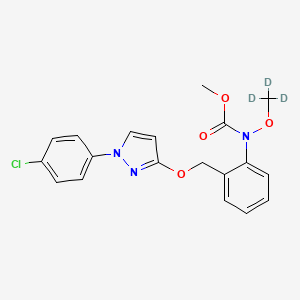
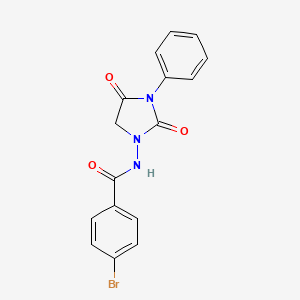


![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
